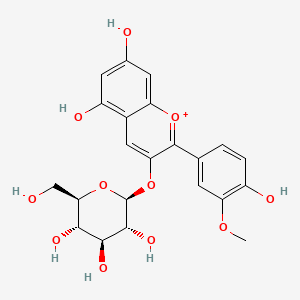

Peonidin-3-glucoside

Descripción

Significance of Anthocyanins in Plant Biochemistry and Physiology

Anthocyanins, including Peonidin-3-glucoside, are a major class of flavonoid pigments that are integral to plant life. britannica.com Their roles extend far beyond providing coloration to attract pollinators and seed dispersers. frontiersin.orgquora.com These pigments are crucial for protecting plants against a variety of environmental stressors. For instance, they absorb harmful UV radiation, shielding the plant's photosynthetic machinery from damage. nih.govfrontiersin.org Anthocyanins also play a role in protecting plants from cold stress and are involved in defense mechanisms against pathogens and herbivores. nih.govfrontiersin.org

Furthermore, anthocyanins act as powerful antioxidants within the plant, helping to neutralize reactive oxygen species (ROS) that can cause cellular damage. frontiersin.org The biosynthesis of anthocyanins is a well-studied branch of the phenylpropanoid pathway, which is highly regulated by genetic and environmental factors. nih.govmdpi.com The color of anthocyanins can be influenced by the pH of the cell vacuole, leading to the diverse range of hues observed in nature. britannica.com

This compound as a Prominent Anthocyanin: Overview of its Research Focus

This compound is one of the six common anthocyanidins found in nature and is a derivative of peonidin (B1209262). frontiersin.org It is found in a variety of edible plants, including red grapes (Vitis vinifera), purple corn (Zea mays), red onions, and various berries. wikipedia.org Research on this compound is multifaceted, with a significant portion dedicated to understanding its biological activities.

Studies have investigated its potential antioxidant, anti-inflammatory, and antiproliferative properties. caymanchem.com For example, research has demonstrated that this compound can scavenge free radicals in cell-free assays. caymanchem.com In cellular models, it has been shown to inhibit inflammatory pathways. caymanchem.com Furthermore, some studies have explored its effects on cancer cells, observing inhibition of cell growth and induction of apoptosis in vitro. tandfonline.comnih.gov Research has also indicated its potential to inhibit the metastasis of certain cancer cells in vivo. nih.gov

The table below summarizes some of the key research findings on the biological activities of this compound.

| Research Area | Model System | Key Findings |

| Antioxidant Activity | Cell-free assays (DPPH and ABTS) | Scavenges free radicals with EC50 values of 757 µM and 98 µM, respectively. caymanchem.com |

| Anti-inflammatory Activity | Human articular chondrocytes | Inhibits IL-1β-induced phosphorylation of IKKα, IκBα, and ERK at a concentration of 2.5 µM. caymanchem.com |

| Antiproliferative Activity | Hs578T human breast cancer cells | Inhibits cell growth in a concentration-dependent manner. caymanchem.comtandfonline.com |

| Apoptosis Induction | Various cancer cells | Induces caspase-3 activation and chromatin condensation. tandfonline.comnih.gov |

| Anti-metastatic Activity | Mouse model of Lewis lung carcinoma | Decreases pulmonary metastasis when administered at a dose of 20 mg/kg. caymanchem.comnih.gov |

Methodological Approaches in this compound Research

The study of this compound relies on a variety of sophisticated analytical techniques for its extraction, isolation, identification, and quantification.

Extraction and Isolation: The initial step in studying this compound from natural sources is its extraction. Common methods include solid-phase extraction and various forms of chromatography. koreascience.kr High-Performance Countercurrent Chromatography (HPCCC) has been utilized for the rapid and efficient isolation of this compound from sources like black rice. koreascience.krkoreascience.kr This technique, often coupled with other chromatographic methods like Reversed-Phase Medium Pressure Liquid Chromatography (RP-MPLC), allows for the separation of this compound from other co-occurring anthocyanins. researchgate.net

Identification and Quantification: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both identifying and quantifying this compound. mtoz-biolabs.comresearchgate.net HPLC systems are often coupled with a Diode Array Detector (DAD) or a UV-Vis detector to measure the absorbance at specific wavelengths characteristic of anthocyanins (around 520 nm). mtoz-biolabs.comnih.gov For unequivocal identification and structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. mtoz-biolabs.commtoz-biolabs.com This powerful technique provides information on the molecular weight and fragmentation patterns of the molecule, confirming its identity.

The table below outlines the common methodological approaches used in this compound research.

| Methodology | Application | Description |

| High-Performance Countercurrent Chromatography (HPCCC) | Isolation | A liquid-liquid chromatography technique used for the preparative separation of this compound from crude extracts. koreascience.krkoreascience.kr |

| Reversed-Phase Medium Pressure Liquid Chromatography (RP-MPLC) | Purification | Often used sequentially after HPCCC for further purification of the isolated compound. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Identification and Quantification | A widely used analytical technique to separate, identify, and quantify this compound in a sample. mtoz-biolabs.comresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and Structural Elucidation | Provides detailed information on the molecular weight and structure of this compound, confirming its identity. mtoz-biolabs.commtoz-biolabs.com |

Structure

3D Structure

Propiedades

Número CAS |

68795-37-9 |

|---|---|

Fórmula molecular |

C22H23O11+ |

Peso molecular |

463.4 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C22H22O11/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26)/p+1/t17-,18-,19+,20-,22-/m1/s1 |

Clave InChI |

ZZWPMFROUHHAKY-OUUKCGNVSA-O |

SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O |

SMILES isomérico |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |

SMILES canónico |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O |

Descripción física |

Solid |

Origen del producto |

United States |

Botanical Occurrence and Distribution of Peonidin 3 Glucoside

Chemotaxonomic Distribution Across Plant Genera and Species

Peonidin-3-glucoside has been identified in a diverse range of plant families and species, indicating its significance in plant pigmentation. It is commonly found in fruits, flowers, leaves, and grains.

In the Vitaceae family, this compound is a notable component of red grapes (Vitis vinifera) and the wines produced from them. nih.govwikipedia.org It is also present in summer grapes (Vitis aestivalis). ftb.com.hr The Poaceae family, or grasses, also features species containing this compound, most notably in purple corn (Zea mays), where it contributes to the kernel's deep color. nih.govwikipedia.orgcabidigitallibrary.org Other grains such as wild rice (Zizania), oats (Avena sativa), and certain wheats (Triticum turanicum) have also been found to contain this compound. researchgate.net

The Ericaceae family, known for its berries, is a rich source of this compound. It is found in high concentrations in bilberries (Vaccinium myrtillus), lingonberries (Vaccinium vitis-idaea), and American cranberries (Vaccinium macrocarpon). ftb.com.hrresearchgate.net It is also present in lowbush blueberries (Vaccinium angustifolium) and rabbiteye blueberries (Vaccinium virgatum). researchgate.netmaxapress.com

In the Fabaceae family, this compound has chemotaxonomic significance. For instance, in the tribe Podalyrieae, it is a major pigment in the flowers of Virgilia species, often found as an acetic acid ester. mdpi.com Its presence, along with cyanidin-3-glucoside, is considered a unifying characteristic between the genera Virgilia and Podalyria. mdpi.com

Other notable occurrences include red onions (Allium cepa), sweet cherries (Prunus avium), and gooseberries (Ribes uva-crispa). nih.govftb.com.hrresearchgate.net The compound has also been reported in Rubus idaeus (raspberry). researchgate.net

Table 1: Chemotaxonomic Distribution of this compound

| Family | Genus | Species | Common Name |

|---|---|---|---|

| Vitaceae | Vitis | Vitis vinifera | Grape nih.govwikipedia.org |

| Vitis aestivalis | Summer Grape ftb.com.hr | ||

| Poaceae | Zea | Zea mays | Corn nih.govwikipedia.orgcabidigitallibrary.org |

| Zizania | Zizania aquatica | Wild Rice researchgate.net | |

| Avena | Avena sativa | Oat researchgate.net | |

| Ericaceae | Vaccinium | Vaccinium myrtillus | Bilberry ftb.com.hrresearchgate.net |

| Vaccinium vitis-idaea | Lingonberry ftb.com.hrresearchgate.net | ||

| Vaccinium macrocarpon | American Cranberry ftb.com.hrresearchgate.net | ||

| Vaccinium angustifolium | Lowbush Blueberry researchgate.netmaxapress.com | ||

| Fabaceae | Virgilia | ||

| Podalyria | |||

| Rosaceae | Prunus | Prunus avium | Sweet Cherry researchgate.net |

| Rubus | Rubus idaeus | Raspberry researchgate.net | |

| Amaryllidaceae | Allium | Allium cepa | Red Onion nih.gov |

| Grossulariaceae | Ribes | Ribes uva-crispa | Gooseberry ftb.com.hr |

Variation in this compound Content Among Cultivars and Ecotypes

The concentration of this compound can vary significantly not only between different species but also among cultivars and ecotypes of the same species. This variation is often linked to genetic differences that influence the anthocyanin biosynthesis pathway.

Research on the Eastern redbud (Cercis canadensis) has shown a distinct variation in this compound content based on flower color. researchgate.net Purple-flowered genotypes can have concentrations as high as 11.74 mg/100 g fresh weight in their petiole tissue, while it is non-detectable in white-flowered genotypes. researchgate.net This clear distinction highlights the genetic control over the production of this pigment.

In maize (Zea mays), different genotypes exhibit a wide range of this compound concentrations, from non-detectable levels to as high as 133 μg/g on a dry basis in some waxy maize genotypes. cabidigitallibrary.org This variability is a key factor in the diverse coloration of maize kernels.

Studies on sour cherry (Prunus cerasus var. marasca) ecotypes have also revealed differences in their anthocyanin profiles, including the presence and concentration of this compound. ftb.com.hr Similarly, a study of 17 commercial pink petunia cultivars identified five different peonidin (B1209262) glycosides, with the content of each varying among the cultivars. clockss.org

The geographical location and the specific ecotype of myrtle (Myrtus communis) have also been shown to influence the anthocyanin composition, including that of this compound. mdpi.comscispace.com This suggests that local adaptations and genetic drift can lead to distinct chemical profiles within a species.

Table 2: Variation of this compound in Different Cultivars and Ecotypes

| Species | Cultivar/Ecotype | Tissue | This compound Content |

|---|---|---|---|

| Cercis canadensis | Purple-flowered genotypes | Petiole | Up to 11.74 mg/100 g fwt researchgate.net |

| White-flowered genotypes | Petiole | Not detectable researchgate.net | |

| Zea mays | Various waxy maize genotypes | Kernel | 0–133 μg/g db cabidigitallibrary.org |

| Petunia hybrida | 17 commercial pink cultivars | Flower | Variable content of five peonidin glycosides clockss.org |

| Prunus cerasus var. marasca | Different ecotypes | Fruit | Variable concentrations ftb.com.hr |

| Myrtus communis | Different geographic ecotypes | Fruit | Variable concentrations mdpi.comscispace.com |

Influence of Environmental Factors on this compound Accumulation in Plants

The accumulation of this compound in plants is not solely determined by genetics; it is also highly responsive to environmental cues. Light, temperature, and various stress factors can significantly modulate the biosynthesis of this anthocyanin.

Light: Light is a critical factor influencing anthocyanin production. Studies on cranberries have demonstrated that natural light can substantially enhance the levels of all anthocyanins, including this compound. nih.gov Compared to dark conditions, natural light increased its accumulation by 72%–100% over a 48-hour period in harvested cranberries. nih.gov Different wavelengths of light can have varied effects. For instance, red and far-red light also promote the biosynthesis of this compound. nih.gov In grapes, supplemental lighting, particularly a combination of red and blue light, has been shown to be favorable for anthocyanin accumulation. mdpi.com

Temperature: Temperature plays a crucial role in regulating anthocyanin synthesis. In some grape cultivars, elevated temperatures can lead to a decrease in the accumulation of peonidin derivatives. mdpi.com Conversely, low temperatures are generally associated with an increase in anthocyanin biosynthesis. periodikos.com.br For example, in Citrus sinensis cv. Sanguinelli, lower temperatures (around 25°C) promote anthocyanin accumulation, while higher temperatures (around 35°C) can inhibit it. periodikos.com.br In Chinese prickly ash (Zanthoxylum bungeanum), regions with lower temperatures are conducive to the formation and accumulation of flavonoids, including this compound. mdpi.com

Stress: Abiotic stresses can also trigger the accumulation of this compound as part of the plant's defense mechanism. In a study on Lycium ruthenicum (black wolfberry) across different desert grasslands, soil factors such as electrical conductivity and microbial biomass carbon were found to have a positive effect on the content of total anthocyanins, including peonidin derivatives, in certain soil types. researchgate.net However, factors like soil moisture can have a negative effect in other soil conditions. researchgate.net Drought stress has been shown to reduce the content of anthocyanins in jujube fruits. researchgate.net

Subcellular Localization of this compound within Plant Tissues

The synthesis and storage of this compound occur in specific compartments within the plant cell. Like other anthocyanins, it is synthesized in the cytoplasm and subsequently transported to the vacuole for storage. frontiersin.orgmdpi.com This sequestration in the vacuole is what gives many flowers, fruits, and leaves their characteristic color.

Detailed studies in black rice (Oryza sativa) have provided insights into the subcellular localization of anthocyanins, including this compound. nih.govresearchgate.net In the stigma cells of black rice, this compound, along with cyanidin-3-glucoside, has been quantified. nih.gov Fluorescence imaging has revealed that anthocyanins can exist in two forms within the cell: a diffuse form spread throughout the vacuolar lumen and concentrated in body-like structures. researchgate.net These structures, sometimes referred to as anthocyanic vacuolar inclusions (AVIs), can be observed both in the cytoplasm and within the vacuole. researchgate.net

The distribution of this compound is not uniform throughout the plant. In black rice, for example, anthocyanins are found in various tissues, including the stem (specifically in the vascular bundles), leaf sheath, ligule, and the aleurone layer of the caryopsis (grain). researchgate.net This tissue-specific accumulation is a result of differential gene expression controlling the anthocyanin biosynthesis pathway.

Biosynthesis and Genetic Regulation of Peonidin 3 Glucoside

Overview of the Anthocyanin Biosynthetic Pathway

The journey to peonidin-3-glucoside begins with the amino acid phenylalanine. creative-proteomics.com Through the initial steps of the phenylpropanoid pathway, phenylalanine is converted into 4-coumaroyl-CoA. creative-proteomics.comresearchgate.net This molecule then enters the flavonoid biosynthesis pathway, where it undergoes condensation with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS), to form naringenin (B18129) chalcone. researchgate.netnih.gov Chalcone isomerase (CHI) then converts naringenin chalcone to its isomer, naringenin. researchgate.netnih.gov

Naringenin serves as a crucial intermediate, from which the pathway can diverge to produce various classes of flavonoids. researchgate.netmaxapress.com For the synthesis of this compound, naringenin is first hydroxylated to produce dihydroflavonols. mdpi.comoup.com These dihydroflavonols are then acted upon by a series of enzymes, including reductases and hydroxylases, to form the anthocyanidin core. mdpi.commdpi.com Specifically, the pathway leading to peonidin (B1209262) involves the formation of cyanidin (B77932), which is then methylated. mdpi.comfrontiersin.org The final step in the formation of this compound is the glycosylation of the peonidin aglycone, a reaction that adds a glucose moiety and increases its stability. creative-proteomics.comnumberanalytics.com

The entire pathway is tightly regulated at the transcriptional level, primarily by a protein complex known as the MBW complex, which consists of R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. creative-proteomics.commaxapress.com These transcription factors control the spatial and temporal expression of the structural genes, thereby dictating the type and quantity of anthocyanins produced in different plant tissues and in response to various environmental cues. creative-proteomics.comresearchgate.net

Key Enzymes and Genes Involved in this compound Synthesis

The biosynthesis of this compound is a multi-step process, each catalyzed by a specific enzyme encoded by a corresponding structural gene. The coordinated action of these enzymes is essential for the production of this pigment.

Chalcone synthase (CHS) is the first committed enzyme in the flavonoid biosynthetic pathway. numberanalytics.comwikipedia.org It catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to produce naringenin chalcone. researchgate.netnih.gov This reaction is a critical rate-limiting step and a major point of regulation. nih.gov Following its synthesis, naringenin chalcone is rapidly converted to (2S)-naringenin by the enzyme chalcone isomerase (CHI). researchgate.netnih.gov CHI ensures the correct stereochemistry of the flavanone (B1672756), which is crucial for the subsequent enzymatic reactions. maxapress.com The expression of both CHS and CHI genes is often coordinately regulated and induced by factors such as light and developmental cues. numberanalytics.com

Flavanone 3-hydroxylase (F3H) is a key enzyme that catalyzes the conversion of flavanones, such as naringenin, into dihydroflavonols. mdpi.commaxapress.com This hydroxylation reaction at the C-3 position of the C-ring is a pivotal step that directs metabolic flow towards the synthesis of flavonols and anthocyanins. mdpi.comoup.com The expression of the F3H gene is a critical regulatory point in the flavonoid pathway. mdpi.commaxapress.com Overexpression of F3H has been shown to enhance anthocyanin accumulation in some species, while its downregulation can lead to a significant decrease in anthocyanin content. mdpi.commaxapress.com The activity of F3H provides the necessary dihydroflavonol substrates for the downstream enzymes in the anthocyanin pathway. mdpi.com

Dihydroflavonol 4-reductase (DFR) is a crucial enzyme that catalyzes the reduction of dihydroflavonols to their corresponding leucoanthocyanidins, which are colorless precursors of anthocyanidins. numberanalytics.comfrontiersin.org DFR acts on dihydrokaempferol (B1209521), dihydroquercetin, and dihydromyricetin (B1665482) to produce leucopelargonidin, leucocyanidin (B1674801), and leucodelphinidin, respectively. mdpi.com The specific substrate preference of DFR can vary between plant species, influencing the type of anthocyanins produced. In the pathway leading to this compound, DFR reduces dihydroquercetin to leucocyanidin. mdpi.com The expression of the DFR gene is often a rate-limiting step and is tightly regulated, showing a strong correlation with anthocyanin accumulation. frontiersin.org

Anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), catalyzes a key oxidation step in the anthocyanin biosynthetic pathway. wikipedia.orgresearchgate.net This enzyme converts colorless leucoanthocyanidins into colored anthocyanidins. uniprot.orgplos.org Specifically, it acts on leucocyanidin to form cyanidin, the direct precursor of peonidin. wikipedia.orgontosight.ai ANS is a 2-oxoglutarate-dependent dioxygenase that requires iron (Fe²⁺) and ascorbate (B8700270) as cofactors. researchgate.netwikigenes.org The expression of the ANS/LDOX gene is critical for the formation of the final colored compounds, and mutations in this gene can lead to a lack of anthocyanin pigmentation. plos.org

The hydroxylation pattern of the B-ring of anthocyanidins is a key determinant of their color. This is controlled by two main enzymes: flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H), both of which are cytochrome P450-dependent monooxygenases. oup.comnih.gov

Flavonoid 3'-Hydroxylase (F3'H) introduces a hydroxyl group at the 3' position of the B-ring of flavanones or dihydroflavonols. mdpi.comnih.gov This action converts naringenin to eriodictyol (B191197) and dihydrokaempferol to dihydroquercetin. mdpi.commdpi.com The production of dihydroquercetin is essential for the synthesis of cyanidin and, subsequently, peonidin. mdpi.com The expression of the F3'H gene is therefore a critical branching point that channels intermediates towards the cyanidin/peonidin branch of the anthocyanin pathway. mdpi.com

Table of Key Enzymes and Their Functions in this compound Biosynthesis

| Enzyme | Gene | Substrate(s) | Product(s) | Function in Pathway |

|---|---|---|---|---|

| Chalcone Synthase | CHS | 4-coumaroyl-CoA, 3x malonyl-CoA | Naringenin chalcone | First committed step in flavonoid biosynthesis. numberanalytics.comwikipedia.org |

| Chalcone Isomerase | CHI | Naringenin chalcone | (2S)-Naringenin | Isomerization to form the flavanone backbone. researchgate.netnih.gov |

| Flavanone 3-Hydroxylase | F3H | Naringenin | Dihydrokaempferol | Hydroxylation of the C-ring. mdpi.commaxapress.com |

| Flavonoid 3'-Hydroxylase | F3'H | Dihydrokaempferol | Dihydroquercetin | B-ring hydroxylation leading to cyanidin precursors. mdpi.com |

| Dihydroflavonol 4-Reductase | DFR | Dihydroquercetin | Leucocyanidin | Reduction to form colorless leucoanthocyanidins. numberanalytics.comfrontiersin.org |

| Anthocyanidin Synthase | ANS/LDOX | Leucocyanidin | Cyanidin | Oxidation to form colored anthocyanidins. wikipedia.orgresearchgate.net |

| Anthocyanidin Methyltransferase | MT | Cyanidin | Peonidin | Methylation of cyanidin. mdpi.com |

| UDP-glucose: flavonoid 3-O-glucosyltransferase | UFGT/3GT | Peonidin, UDP-glucose | This compound | Glycosylation for stabilization. creative-proteomics.comnumberanalytics.com |

UDP-Glycosyltransferases (UGTs) in this compound Formation

Uridine Diphosphate (UDP)-glycosyltransferases (UGTs) are crucial enzymes in the final stages of anthocyanin biosynthesis. jst.go.jp They belong to the large family 1 of glycosyltransferases (GT1) and catalyze the transfer of a sugar moiety from an activated UDP-sugar donor to a variety of acceptor molecules, including flavonoid aglycones. nih.govresearchgate.net This glycosylation step is vital as it significantly increases the stability and water solubility of the anthocyanidin molecule, allowing for its transport and storage in the vacuole. jst.go.jp

The formation of this compound can occur via the methylation of cyanidin-3-glucoside by an O-methyltransferase (OMT) or through the direct glycosylation of the peonidin aglycone. maxapress.com In the latter case, a specific UGT, often a flavonoid 3-O-glucosyltransferase (UFGT), catalyzes the transfer of a glucose molecule from UDP-glucose to the 3-hydroxyl group of the peonidin C-ring. This reaction is a critical determinant of color accumulation. jst.go.jp

Plant UGTs are characterized by a conserved 44-amino acid sequence near their C-terminus, known as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is essential for binding the UDP-sugar donor. nih.govnih.gov The specific amino acids within this PSPG box can determine the preference for the sugar donor (e.g., UDP-glucose vs. UDP-galactose). nih.govfrontiersin.org For instance, the final amino acid residue of the PSPG box is often glutamine (Gln) in UGTs that utilize UDP-glucose. frontiersin.org UGTs involved in anthocyanin biosynthesis are phylogenetically classified into different groups, with those responsible for glycosylation at the 3-O position of flavonoids typically clustering together. jst.go.jpfrontiersin.org

Research has identified numerous UGTs involved in anthocyanin synthesis across various plant species. For example, in a study on Meconopsis wilsonii, the MwUGT2 gene was identified as an anthocyanidin 3-O-glucosyltransferase. mdpi.com Overexpression of MwUGT2 in tobacco led to a significant increase in cyanidin-3-O-glucoside, demonstrating its role in the final glycosylation step. mdpi.com Similarly, studies in mango identified MiUFGT1 and MiUFGT3 as likely candidates for anthocyanin accumulation, with their expression correlating with the red coloration of the fruit skin. jst.go.jp In some cases, UGTs can exhibit specificity for both the acceptor and the sugar donor. For example, a recombinant Ib3GGT protein from Ipomoea batatas was shown to use peonidin 3-O-glucoside as a glycosyl acceptor to form peonidin 3-O-sophoroside. researchgate.net

Table 1: Examples of UGTs Involved in Anthocyanin Glycosylation This table is interactive. You can sort and filter the data.

| Gene/Enzyme | Plant Species | Function/Target | Reference |

|---|---|---|---|

| MrUFGT (MrUGT78A26) | Chinese bayberry (Morella rubra) | Involved in Cyanidin 3-O-glucoside accumulation | frontiersin.org |

| MwUGT2 | Meconopsis wilsonii | Anthocyanidin 3-O-glucosyltransferase; increases Cyanidin-3-O-glucoside | mdpi.com |

| MiUFGT1 / MiUFGT3 | Mango (Mangifera indica) | Associated with anthocyanin accumulation in skin | jst.go.jp |

| OsUGT88C3 | Rice (Oryza sativa) | Responsible for malvidin (B83408) 3-O-galactoside biosynthesis | nih.gov |

| AtUGT78D2 | Arabidopsis thaliana | Flavonoid 3-O-glucosyltransferase | frontiersin.org |

Post-Transcriptional and Post-Translational Regulation Mechanisms

Beyond transcriptional control by the MBW complex, the biosynthesis of this compound is fine-tuned by post-transcriptional and post-translational regulatory mechanisms. These layers of control add further complexity and allow for rapid responses to developmental and environmental cues. frontiersin.orgnih.gov

Post-transcriptional regulation involves processes that occur after an mRNA molecule is transcribed from DNA. One key mechanism is alternative splicing, where a single gene can produce multiple mRNA variants, and consequently different protein isoforms. maxapress.commaxapress.com Alternative splicing of genes encoding transcription factors or biosynthetic enzymes can generate proteins with altered or even inhibitory functions, thus modulating the anthocyanin pathway. oup.commaxapress.com Another significant post-transcriptional mechanism is regulation by non-coding RNAs (ncRNAs), such as microRNAs (miRNAs). frontiersin.org miRNAs can bind to target mRNAs of anthocyanin-related genes, leading to their cleavage or translational repression, thereby negatively regulating anthocyanin accumulation. frontiersin.orgmaxapress.com

Post-translational modifications (PTMs) regulate the activity, stability, and localization of the proteins involved in anthocyanin synthesis. nih.govmaxapress.com These modifications occur after the protein has been synthesized. Common PTMs include:

Phosphorylation: The addition of a phosphate (B84403) group can activate or deactivate enzymes and transcription factors, or mark them for degradation. maxapress.com For instance, phosphorylation can alter the stability of MYB transcription factors or their ability to form active complexes. maxapress.commaxapress.com

Ubiquitination: This process involves attaching ubiquitin proteins to a target protein, which typically signals its degradation by the proteasome. maxapress.com This provides a mechanism to rapidly turn over key regulatory proteins and shut down the biosynthetic pathway. maxapress.com

SUMOylation and Acetylation: These are other modifications that can alter protein function, stability, and interactions within the regulatory network. maxapress.com

These post-transcriptional and post-translational controls ensure that the production of this compound is a highly dynamic and responsive process, allowing plants to precisely manage pigment synthesis. frontiersin.org

Table 3: Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| Cyanidin-3-glucoside | |

| Peonidin | |

| Cyanidin | |

| UDP-glucose | |

| UDP-galactose | |

| Malvidin-3-O-galactoside | |

| Peonidin 3-O-sophoroside | |

| Delphinidin-3-O-glucoside | |

| Petunidin-3-O-glucoside | |

| Malvidin-3-O-glucoside | |

| Pelargonidin-3-glucoside | |

| Delphinidin (B77816) | |

| Petunidin (B3231668) | |

| Malvidin | |

| Pelargonidin (B1210327) | |

| Leucocyanidin | |

| Dihydrokaempferol | |

| Dehydroquercetin | |

| Catechin (B1668976) |

Mechanistic Investigations of Peonidin 3 Glucoside in Biological Systems in Vitro and Pre Clinical Research Models

Antioxidant Mechanisms and Radical Scavenging Capabilities of Peonidin-3-glucoside

This compound demonstrates potent antioxidant activity through a multi-faceted approach. This includes the direct neutralization of harmful free radicals and the enhancement of the body's own antioxidant defense systems. Such actions contribute to the protection of cells from oxidative damage, a key factor in the development of numerous chronic diseases. mdpi.comnih.gov

In laboratory settings, the direct antioxidant capacity of this compound is often evaluated using chemical assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. caymanchem.com Studies have shown that this compound can effectively scavenge these synthetic radicals. For instance, in one study, the concentration of this compound required to scavenge 50% of DPPH radicals (EC50) was found to be 757 µM, while for ABTS radicals, the EC50 was 98 µM. caymanchem.com Another study highlighted that this compound exhibited free radical scavenging activity with an EC50 value 6.9-fold higher than ascorbic acid in a DPPH assay. scienceasia.org However, its effectiveness can be influenced by its chemical structure, with some studies indicating it may be less potent than other anthocyanins like delphinidin (B77816) and cyanidin (B77932) derivatives in certain assays. mdpi.com

The table below summarizes the findings from various studies on the radical scavenging activity of this compound.

| Assay | Finding | Source |

| DPPH | EC50 of 757 µM | caymanchem.com |

| ABTS | EC50 of 98 µM | caymanchem.com |

| DPPH | EC50 6.9-fold higher than ascorbic acid | scienceasia.org |

| DPPH | Less effective than delphinidin, petunidin (B3231668), and cyanidin glycosides | mdpi.com |

Beyond direct radical scavenging, this compound enhances the body's intrinsic antioxidant defenses. mdpi.comfrontiersin.org A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. frontiersin.orgsemanticscholar.org Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. frontiersin.orgfrontiersin.orgsemanticscholar.org

In cellular models, treatment with this compound has been shown to increase the activity of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT). mdpi.com For example, in a study using L02 cells, treatment with 300 μM of this compound significantly increased the activities of SOD, GPx, and CAT compared to cells treated with free fatty acids alone. mdpi.com This upregulation of endogenous antioxidant enzymes strengthens the cell's ability to neutralize reactive oxygen species (ROS) and mitigate oxidative stress. mdpi.comfrontiersin.org

The table below presents data from a study on the effect of this compound on antioxidant enzyme activity in L02 cells.

| Enzyme | Treatment | Activity (u/mg) |

| SOD | FFA-treated | 49.22 ± 3.56 |

| SOD | 300 µM P3G | 59.24 ± 0.88 |

| GPx | FFA-treated | 60.55 ± 4.08 |

| GPx | 300 µM P3G | 125.19 ± 13.11 |

| CAT | FFA-treated | 31.92 ± 0.94 |

| CAT | 300 µM P3G | 84.01 ± 3.13 |

Data adapted from a study on L02 cells treated with free fatty acids (FFA) and this compound (P3G). mdpi.com

The culmination of this compound's direct and indirect antioxidant activities results in tangible protection for cells against oxidative stress. mdpi.com In research models, this compound has been shown to reduce the levels of harmful reactive oxygen species (ROS) and increase the concentration of glutathione (GSH), a vital intracellular antioxidant. mdpi.com For instance, in a cell model of nonalcoholic fatty liver disease, this compound treatment effectively inhibited the excessive production of ROS and superoxide anions while significantly boosting GSH levels. mdpi.com This protective effect helps to maintain cellular integrity and function in the face of oxidative insults. mdpi.comscienceasia.org

Anti-inflammatory Pathways Modulated by this compound

Chronic inflammation is a contributing factor to a wide range of health issues. This compound has demonstrated significant anti-inflammatory effects in various pre-clinical studies by modulating key signaling pathways and reducing the production of inflammatory molecules. mdpi.comnih.govfoodandnutritionjournal.org

This compound has been shown to effectively suppress the production of several pro-inflammatory cytokines. mdpi.comnih.gov In cell culture experiments, it has been observed to reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-18 (IL-18). mdpi.comnih.gov For example, in a study involving A549 lung cells and THP-1 macrophages, this compound significantly inhibited the secretion of IL-6, IL-1β, and IL-18 induced by the SARS-CoV-2 spike protein. nih.gov Similarly, in a cellular model of nonalcoholic fatty liver disease, this compound treatment markedly reduced the production of TNF-α, IL-6, and IL-1β. mdpi.com

The table below illustrates the inhibitory effect of this compound on pro-inflammatory cytokine secretion.

| Cell Line | Inducer | Cytokine | Inhibition by P3G | Source |

| A549 Lung Cells | SARS-CoV-2 Spike Protein | IL-6, IL-1β, IL-18 | Significant inhibition | nih.gov |

| THP-1 Macrophages | SARS-CoV-2 Spike Protein | IL-6, IL-1β, IL-18 | Significant inhibition | nih.gov |

| L02 Cells | Free Fatty Acids | TNF-α, IL-6, IL-1β | Significant reduction | mdpi.com |

A central mechanism underlying the anti-inflammatory effects of this compound is its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comnih.govmedkoo.com NF-κB is a critical transcription factor that governs the expression of numerous genes involved in the inflammatory response. foodandnutritionjournal.org In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus and initiates the transcription of pro-inflammatory genes.

Research has shown that this compound can inhibit the activation of NF-κB. mdpi.commedkoo.com For instance, in human articular chondrocytes, this compound was found to inhibit the phosphorylation of IκBα, a key step in the activation of NF-κB, when induced by IL-1β. caymanchem.commedkoo.com Furthermore, in a study on a nonalcoholic fatty liver disease cell model, this compound significantly reduced the expression levels of activated NF-κB in a dose-dependent manner. mdpi.com By suppressing the NF-κB pathway, this compound effectively dampens the inflammatory cascade at a fundamental level. mdpi.comnih.gov

Impact on Cyclooxygenase (COX) and Lipoxygenase (LOX) Activities in Research Assays

This compound has been investigated for its anti-inflammatory properties, specifically its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammatory pathways. medchemexpress.cn Research indicates that the anti-inflammatory action of anthocyanins is linked to the inhibition of these eicosanoid-generating enzymes. medchemexpress.cn

In one study, an aqueous fraction from Cynara cardunculus (cardoon) leaves, which contained isolated this compound, demonstrated potent efficacy against the COX-2 enzyme, with a half-maximal inhibitory concentration (IC50) value of 4.256 µg/ml. ekb.eg In contrast, the inhibitory effect of purified this compound on lipoxygenase-1 (LOX-1) was found to be weak, with a reported IC50 of 38 mM. mdpi.com Other research has suggested that various glycosides of peonidin (B1209262), cyanidin, and delphinidin function as uncompetitive inhibitors of lipoxygenase. mdpi.com

Studies on extracts containing a mixture of anthocyanins further support this inhibitory role. A purified anthocyanin fraction from raspberry pomace, containing cyanidin-3-O-sophoroside, cyanidin-3-O-rutinoside, and cyanidin-3-O-glucoside, displayed effective dual inhibition of COX and LOX. nih.gov Similarly, extracts from purple passion fruit epicarp, which include peonidin-3-O-glucoside, have shown inhibitory activity against COX-1, COX-2, and 15-LOX. nih.gov

| Source/Compound | Enzyme | Model System | Observed Effect/IC50 | Reference |

|---|---|---|---|---|

| Aqueous Fraction (containing this compound) | COX-2 | In vitro assay | IC50: 4.256 µg/ml | ekb.eg |

| This compound chloride | LOX-1 | In vitro assay | IC50: 38 mM (weak inhibition) | mdpi.com |

| Peonidin glycosides | Lipoxygenase | Kinetic studies | Uncompetitive inhibition | mdpi.com |

| Purple Passion Fruit Epicarp Extract (contains Peonidin-3-O-glucoside) | COX-1, COX-2, 15-LOX | In vitro assay | IC50: 6.0, 0.9, 4.9 (units not specified) | nih.gov |

Modulation of Enzyme Activity by this compound in Research Models

Glycosidase Inhibition Studies (e.g., α-glucosidase, α-amylase)

This compound has been evaluated for its potential to inhibit carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, a therapeutic target for managing postprandial hyperglycemia. nih.govmdpi.com

Research comparing different anthocyanins has shown that this compound is a less potent inhibitor of α-amylase than cyanidin-3-glucoside, with a study reporting an IC50 value of 75 ± 7 µM for this compound versus 24 ± 3 µM for cyanidin-3-glucoside. mdpi.com Another study noted that glucosides of peonidin, delphinidin, malvidin (B83408), and petunidin showed inhibitory activity against α-amylase. semanticscholar.org Kinetic analyses have indicated that peonidin aglycon derivatives act as competitive inhibitors of α-amylase. plos.org

In studies on α-glucosidase, the aglycone peonidin was found to inhibit the enzyme in a non-competitive manner, suggesting it binds to a site other than the active site. nih.gov Extracts from purple-fleshed potatoes, which contain peonidin derivatives, demonstrated effective inhibition of both α-amylase and α-glucosidase, with anthocyanins from this source acting as noncompetitive inhibitors. mdpi.complos.org Furthermore, a diacylated form, peonidin 3-sophoroside-5-glucoside, isolated from purple sweet potato, showed strong inhibitory activity against maltase. researchgate.net

| Compound | Enzyme | Key Finding | IC50 Value | Reference |

|---|---|---|---|---|

| This compound | α-Amylase | Less potent inhibitor than cyanidin-3-glucoside. | 75 ± 7 µM | mdpi.com |

| Peonidin (aglycone) | α-Glucosidase | Inhibitory activity observed. Non-competitive inhibition. | > 50.35 μM | nih.gov |

| Purple Potato Extract (contains peonidin derivatives) | α-Amylase & α-Glucosidase | Effective inhibition observed. | 25 µg/ml (amylase), 42 µg/ml (glucosidase) | mdpi.com |

| Acylated Peonidin 3-sophoroside-5-glucoside | Maltase (an α-glucosidase) | Strong inhibitory activity. | <200 µM | researchgate.net |

Tyrosinase Inhibition Investigations

Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of interest in cosmetics and medicine. While anthocyanins as a class have been studied for tyrosinase inhibition, specific data on this compound is limited in the available research. mdpi.comresearchgate.net

Studies have often focused on other related anthocyanins. For example, petunidin-3-O-glucoside, another anthocyanin found in purple potatoes, has been identified as a competitive tyrosinase inhibitor with an IC50 value of 10.3 ± 1.0 μM. mdpi.comnih.gov Research on anthocyanin-rich extracts has also shown inhibitory potential. ajol.infodergipark.org.tr One comparative study on the binding behaviors of cyanidin, cyanidin-3-galactoside, and the aglycone peonidin with tyrosinase found that cyanidin exhibited the strongest inhibitory effect. researchgate.net Similarly, cyanidin-3-O-glucoside has been described as a competitive inhibitor of tyrosinase. frontiersin.org However, direct studies quantifying the specific inhibitory constant (IC50 or Ki) of this compound on tyrosinase activity are not prominent in the reviewed literature.

Matrix Metalloproteinase (MMP) Modulation in Cellular Models

This compound has demonstrated significant activity in modulating matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and play a crucial role in processes like cancer metastasis and cartilage degradation in osteoarthritis. mdpi.commdpi.com

In studies on human articular chondrocytes stimulated with interleukin-1β (IL-1β), this compound was found to suppress the expression of MMPs. medkoo.com Specifically, research has shown that peonidin-3-glycoside can reduce the mRNA expression of MMP-1, MMP-3, and MMP-13. mdpi.com This anti-catabolic effect is associated with the inhibition of inflammatory signaling pathways. nih.gov

Furthermore, in lung cancer cell models, this compound (P3G) has been shown to significantly inhibit the secretion of MMP-2 and MMP-9. mdpi.commdpi.com This inhibition of proteinase activity contributes to a reduction in the invasion and motility of cancer cells. mdpi.commdpi.com The mechanism for this effect involves the inactivation of the MAPK/ERK and AP-1 signaling pathways. mdpi.commdpi.com An anthocyanin mixture containing 13.4% this compound also suppressed MMP-2 and -9 activity in human colon cancer cells. researchgate.net

| Compound | Cell Model | Stimulus | Modulated MMPs | Observed Effect | Reference |

|---|---|---|---|---|---|

| Peonidin-3-glycoside | Human primary chondrocytes | IL-1β | MMP-1, MMP-3, MMP-13 | Reduced mRNA expression | mdpi.com |

| This compound | Human articular chondrocytes | IL-1β | MMPs | Suppressed expression | medkoo.com |

| This compound (P3G) | Human lung cancer cells (H1299) | - | MMP-2, MMP-9 | Inhibited secretion and activity | mdpi.commdpi.com |

| Anthocyanin Mixture (13.4% this compound) | Human colon cancer cells (HCT-116) | - | MMP-2, MMP-9 | Suppressed gelatinolytic activity | researchgate.net |

Cellular Signaling and Molecular Interactions

Receptor Binding Studies in Cellular Assays (e.g., FFAR1, PPARα)

Research has identified this compound as a signaling molecule that can directly interact with and modulate the activity of specific cellular receptors, notably the free fatty acid receptor 1 (FFAR1) and peroxisome proliferator-activated receptor alpha (PPARα).

Free Fatty Acid Receptor 1 (FFAR1): this compound chloride is recognized as an agonist of FFAR1, a receptor involved in insulin (B600854) secretion. medchemexpress.cnmedchemexpress.com Studies using pancreatic INS-1E cells demonstrated that pure this compound, at concentrations up to 100 μM, enhanced glucose-stimulated insulin secretion (GSIS) by up to 40%. medchemexpress.comnih.govplos.org This effect is mediated through the activation of FFAR1, which in turn promotes the phosphorylation of downstream proteins like PLC and PKD and increases the expression of the FFAR1 receptor itself. medchemexpress.comnih.gov

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): this compound has also been shown to interact with PPARα, a nuclear receptor that is a master regulator of lipid metabolism. mdpi.com In a nonalcoholic fatty liver disease model using L02 cells, this compound treatment upregulated the expression of PPARα and its downstream target genes, which promotes the β-oxidation of fatty acids. mdpi.com While direct binding affinity data for this compound is not specified, molecular docking studies have indicated a high binding affinity between peonidin-3-O-glucoside and certain P450 enzymes. researchgate.net For context, the related anthocyanin cyanidin-3-O-glucoside (C3G) has been shown to directly interact with and activate PPARs, exhibiting the highest affinity for PPARα with an EC50 value of 1.1 µM. nih.govresearchgate.net

| Compound | Receptor | Cell Model | Key Finding | Reference |

|---|---|---|---|---|

| Peonidin-3-O-glucoside | FFAR1 | Pancreatic INS-1E cells | Acts as an agonist; enhances glucose-stimulated insulin secretion. | medchemexpress.comnih.govplos.org |

| Peonidin-3-O-glucoside | PPARα | Liver L02 cells | Upregulates PPARα expression and activates its mediated pathways. | mdpi.com |

| Cyanidin-3-O-glucoside (for comparison) | PPARα | In vitro assays | Directly interacts with and activates PPARα with an EC50 of 1.1 µM. | nih.govresearchgate.net |

Interaction with Kinase Pathways (e.g., MAPK, Akt, ERK, IKKα, IκBα) in In Vitro Models

This compound has been shown to modulate several key kinase signaling pathways that are crucial in cellular processes like inflammation, proliferation, and survival. In human articular chondrocytes, for instance, this compound at a concentration of 2.5 μM inhibits the phosphorylation of IKKα, IκBα, and ERK induced by IL-1β. caymanchem.com This suggests an anti-inflammatory role by interfering with the NF-κB and MAPK signaling cascades.

Further studies have demonstrated that this compound can attenuate the phosphorylation of extracellular signal-regulated kinase (ERK)1/2, a key component of the MAPK pathway. tandfonline.com This pathway is involved in the upregulation of matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (u-PA), which are critical for cell invasion and metastasis. tandfonline.com By inhibiting ERK1/2 phosphorylation, this compound can suppress the metastatic potential of cancer cells. tandfonline.comnih.gov In lung cancer cells, this inhibition of the MAPK pathway, specifically the ERK1/2 and AP-1 signaling, has been linked to a reduction in cancer cell invasion. tandfonline.com Research has also indicated that this compound, along with its precursor cyanidin-3-glucoside, can inhibit phospho-HER2 and phospho-Akt, which are critical kinases in the growth and survival of HER2-positive breast cancer cells. spandidos-publications.com

Table 1: Effects of this compound on Kinase Pathways in In Vitro Models

| Cell Line/Model | Treatment/Stimulus | Observed Effect on Kinase Pathway | Reference |

|---|---|---|---|

| Human Articular Chondrocytes | IL-1β | Inhibition of IKKα, IκBα, and ERK phosphorylation. | caymanchem.com |

| Lung Cancer Cells | - | Attenuation of ERK1/2 phosphorylation. | tandfonline.comnih.gov |

| H1299 Lung Cancer Cells | - | Inhibition of ERK 1/2 and AP-1 signaling pathways. | tandfonline.com |

| HER2-positive Breast Cancer Cells | - | Inhibition of phospho-HER2 and phospho-Akt. | spandidos-publications.com |

Impact on Gene Expression Profiles in Cellular Research

The influence of this compound extends to the regulation of gene expression, affecting a wide array of cellular functions. In a study using cultured human fetal osteoblastic hFOB 1.19 cells, transcriptomic profiling revealed that treatment with this compound resulted in the differential expression of 3,177 out of 29,762 investigated genes, with 1,481 being upregulated and 1,696 downregulated. nih.gov

In the context of bone metabolism, this compound has been shown to increase the expression of Sp7/osterix, a key transcription factor for osteoblast differentiation. nih.govresearchgate.net Furthermore, in serum-starved osteoblasts, treatment with this compound reduced the expression of genes associated with apoptosis, such as p53 and HDAC1, while increasing the expression of SIRT1/3 and PGC1α, which are involved in mitochondrial biogenesis and epigenetic regulation. nih.govresearchgate.netnih.gov Specifically, it significantly reduced the Bax/Bcl2 ratio, a key indicator of apoptosis. nih.gov These findings highlight the potential of this compound to modulate bone cell function at the genetic level. nih.govresearchgate.net

Table 2: Impact of this compound on Gene Expression in Cellular Models

| Cell Line | Key Findings | Genes/Transcripts Modulated | Reference |

|---|---|---|---|

| hFOB 1.19 Human Osteoblasts | Differentially expressed 3,177 genes. | 1,481 upregulated, 1,696 downregulated. | nih.gov |

| Transgenic Medaka (Sp7/osterix:mCherry) | Increased osteoblast differentiation. | Upregulation of Sp7/osterix. | nih.govresearchgate.net |

| hFOB 1.19 Human Osteoblasts (serum-starved) | Reduced apoptosis and altered mitochondrial/epigenetic regulation. | Downregulation of p53, HDAC1, Bax/Bcl2 ratio. Upregulation of SIRT1, SIRT3, PGC1α. | nih.govresearchgate.netnih.gov |

Cell Cycle Modulation and Apoptosis Induction in Cell Lines (e.g., G2/M arrest, caspases, cyclin-dependent kinases)

A significant body of in vitro research has focused on the ability of this compound to control cancer cell proliferation by modulating the cell cycle and inducing apoptosis. In human breast cancer cells (HS578T), this compound demonstrated a strong inhibitory effect on cell growth by inducing a G2/M phase arrest. biopurify.cntandfonline.comresearchgate.net This cell cycle arrest is accompanied by the downregulation of key regulatory proteins, including cyclin-dependent kinase (CDK)-1, CDK-2, cyclin B1, and cyclin E. biopurify.cntandfonline.comresearchgate.netnih.gov The coordinated downregulation of these proteins prevents the cells from progressing through the G2 and M phases of the cell cycle, thus halting their division.

In addition to cell cycle arrest, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. biopurify.cntandfonline.comresearchgate.net This is evidenced by the activation of caspase-3, a key executioner caspase in the apoptotic cascade, as well as by observations of chromatin condensation. biopurify.cntandfonline.comresearchgate.netnih.gov The induction of apoptosis by this compound has also been noted in HER2-positive breast cancer cells. spandidos-publications.com

Table 3: Cell Cycle Modulation and Apoptosis Induction by this compound in Cell Lines

| Cell Line | Effect | Molecular Changes | Reference |

|---|---|---|---|

| HS578T Human Breast Cancer | G2/M phase cell cycle arrest | Downregulation of CDK-1, CDK-2, cyclin B1, cyclin E. | biopurify.cntandfonline.comresearchgate.netnih.gov |

| HS578T Human Breast Cancer | Apoptosis induction | Activation of caspase-3, chromatin condensation. | biopurify.cntandfonline.comresearchgate.netnih.gov |

| HER2-positive Breast Cancer | Apoptosis induction | - | spandidos-publications.com |

Mitochondrial Function Modulation in Cellular Models

Mitochondria, the powerhouses of the cell, are also a target of this compound's biological activity. In a cellular model of nonalcoholic fatty liver disease (NAFLD), treatment with this compound was found to improve the depletion of mitochondrial content and the damage to the mitochondrial electron transfer chain. mdpi.commedkoo.com This suggests a protective effect on mitochondrial integrity and function under conditions of cellular stress.

Furthermore, research in human osteoblasts has indicated that this compound can influence mitochondrial biogenesis, the process of generating new mitochondria. nih.govresearchgate.net This was suggested by the increased mRNA expression of SIRT1/3 and PGC1α, key regulators of this process. nih.govresearchgate.net By enhancing mitochondrial function and biogenesis, this compound may contribute to improved cellular health and resilience.

Table 4: Modulation of Mitochondrial Function by this compound in Cellular Models

| Cell Model | Key Findings | Molecular/Functional Changes | Reference |

|---|---|---|---|

| NAFLD Cell Model (FFA-induced) | Improved mitochondrial health. | Alleviation of mitochondrial content depletion and electron transfer chain damage. | mdpi.commedkoo.com |

| Human hFOB 1.19 Osteoblasts | Suggestion of increased mitochondrial biogenesis. | Increased mRNA expression of SIRT1, SIRT3, and PGC1α. | nih.govresearchgate.net |

Lysosomal Function Regulation in Cellular Models

Lysosomes are essential organelles for cellular degradation and recycling processes. This compound has been shown to regulate lysosomal function, particularly in the context of metabolic disorders. In a cell model of NAFLD, this compound upregulated lysosomal function mediated by the transcription factor EB (TFEB). mdpi.com TFEB is a master regulator of lysosomal biogenesis and autophagy. By promoting TFEB expression, this compound helps to ameliorate the inhibition of lysosomes observed in NAFLD. mdpi.com This enhancement of lysosomal activity contributes to the degradation of aberrantly accumulated fatty acids. mdpi.com

Table 5: Regulation of Lysosomal Function by this compound in Cellular Models

| Cell Model | Key Findings | Molecular/Functional Changes | Reference |

|---|---|---|---|

| NAFLD Cell Model (FFA-induced) | Upregulation of lysosomal function. | Increased expression of transcription factor EB (TFEB). | mdpi.com |

Analytical Methodologies for Peonidin 3 Glucoside Research

Extraction Techniques from Plant Matrices and Biological Samples

The initial and most critical step in the analysis of peonidin-3-glucoside is its effective extraction from complex plant tissues or biological fluids. The choice of extraction method significantly impacts the yield and purity of the target compound.

Solvent Extraction Methods

Conventional solvent extraction remains a widely used technique for isolating this compound. This method involves the use of solvents to solubilize the anthocyanin from the sample matrix. The selection of an appropriate solvent system is crucial for maximizing extraction efficiency.

Commonly, acidified organic solvents are employed. For instance, a mixture of methanol (B129727) and 1.0 N HCl (85:15, v/v) has been successfully used to extract this compound from ground black rice. advion.com Similarly, a solution of 0.5% trifluoroacetic acid (TFA) in 95% ethanol (B145695) has been utilized for extracting this compound from pigmented rice. ncl.edu.tw Other solvent systems include methanol/formic acid (9:1, v/v) for extraction from Indigo Rose tomatoes and various combinations like methanol:water:HCl and acidified ethanol for strawberries. mdpi.commdpi.com The process often involves shaking or sonication to enhance the interaction between the solvent and the sample matrix. advion.comncl.edu.tw For example, in the extraction from Chinese bayberry fruit, the ground flesh was extracted five times with a solvent consisting of ethanol and 1.0% formic acid. nih.gov

The stability of this compound during extraction is a key consideration. Studies on red grape skins have shown that it remains stable at temperatures up to 75°C during ultrasound-assisted extraction. nih.gov The choice of solvent can also influence the profile of extracted anthocyanins. mdpi.com

Table 1: Examples of Solvent Systems for this compound Extraction

| Plant Source | Solvent System | Reference |

| Black Rice | Methanol acidified with 1.0 N HCl (85:15, v/v) | advion.com |

| Pigmented Rice | 0.5% TFA in 95% Ethanol | ncl.edu.tw |

| Indigo Rose Tomatoes | Methanol/Formic Acid (9:1, v/v) | mdpi.com |

| Chinese Bayberry | Ethanol and 1.0% Formic Acid | nih.gov |

| Strawberries | Methanol:Water:HCl (80:20:1) | mdpi.com |

| Red Pear Peels | 60% Methanol or 60% Ethanol | sci-hub.se |

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a valuable technique for the cleanup and concentration of this compound from crude extracts. This method relies on the differential affinity of the analyte and impurities for a solid sorbent.

C18 cartridges are frequently used for the SPE of anthocyanins, including this compound. scielo.br The process typically involves conditioning the cartridge with a solvent like acetonitrile (B52724), followed by equilibration with water. The sample, often diluted with water, is then loaded onto the cartridge. Interfering substances, such as free sugars, can be washed away with acidified water. whiterose.ac.uk Finally, the retained anthocyanins, including this compound, are eluted with an organic solvent, often acidified, such as acetonitrile containing formic acid. scielo.br This technique is effective for concentrating the analyte and removing compounds that could interfere with subsequent chromatographic analysis. scielo.brwhiterose.ac.uk

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a green extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. The properties of a supercritical fluid can be manipulated by changing pressure and temperature, allowing for selective extraction.

While pure supercritical CO2 has limited ability to extract polar compounds like this compound, its efficiency can be significantly enhanced by adding a co-solvent or modifier. scielo.brencyclopedia.pub For instance, SFE coupled with high-speed counter-current chromatography has been successfully used to extract and isolate peonidin-3-O-glucoside from the petals of Chaenomeles sinensis. nih.gov In this method, the lower phase of a solvent system containing n-butanol, tert-butyl methyl ether, acetonitrile, and aqueous TFA was used as the SFE modifier. nih.gov Research has shown that increasing pressure at a constant temperature generally increases the extraction yield due to the increased density and solvating power of the supercritical fluid. scielo.br

Enzyme-Assisted Extraction (EAE)

Enzyme-Assisted Extraction (EAE) is an innovative technique that employs enzymes to break down the plant cell wall, facilitating the release of intracellular compounds like this compound. This method can lead to higher extraction yields compared to conventional methods.

Enzymes such as cellulase (B1617823) and pectinase (B1165727) are commonly used to degrade cellulose (B213188) and pectin, major components of the plant cell wall. scispace.comresearchgate.net The application of EAE has been shown to be effective for extracting anthocyanins from various sources. For example, a study on red onion peel compared conventional extraction with EAE, ultrasound-assisted extraction (UAE), and ultrasound-assisted enzymatic extraction (UAEE), demonstrating the potential of enzymatic methods to improve recovery. dergipark.org.tr In another study, enzymes like cellulase from Trichoderma viride and Zymorouge EG from Aspergillus niger were used to assist in the extraction of bioactive compounds from red grape skins. scispace.com The optimization of EAE parameters, such as enzyme concentration, temperature, and time, is crucial for maximizing the extraction of this compound.

Chromatographic Separation and Quantification

Following extraction and purification, chromatographic techniques are employed for the separation, identification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV-Vis, DAD, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is the cornerstone of this compound analysis, offering high resolution and sensitivity. The separation is typically achieved on a reversed-phase column, such as a C18 column. ncl.edu.twkoreascience.kr

The mobile phase usually consists of a gradient mixture of an acidified aqueous solvent and an organic solvent like acetonitrile or methanol. scielo.brkoreascience.kr For instance, a gradient of ultrapure water with 5% formic acid (A) and acetonitrile (B) has been used for the separation of anthocyanins from sweet potato. scielo.br Similarly, a linear gradient from 0.1% TFA in water to 0.1% TFA in methanol has been employed for analyzing pigmented rice extracts. ncl.edu.tw

Detectors:

UV-Visible (UV-Vis) and Diode-Array Detectors (DAD): These are the most common detectors for anthocyanin analysis. This compound exhibits maximum absorbance in the visible region, typically around 520-530 nm. ncl.edu.twkoreascience.krmdpi.com A DAD detector provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. oeno-one.euresearchgate.net HPLC-DAD methods have been developed and validated for the determination of anthocyanins, including this compound, in various grape varieties. oeno-one.euresearchgate.net

Fluorescence Detection: While less common for anthocyanins than UV-Vis, fluorescence detection can offer higher sensitivity and selectivity for certain compounds. Research on plum extracts has utilized fluorescence spectroscopy in conjunction with HPLC to study the degradation of phenolic compounds, including this compound. researchgate.net

The quantification of this compound is typically performed by creating a standard calibration curve using a pure standard of the compound. ncl.edu.tw In the absence of a specific standard, quantification can be carried out using an external standard of a related anthocyanin, such as cyanidin-3-glucoside, with results expressed as equivalents of that standard. acs.org

Table 2: HPLC Conditions for this compound Analysis

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) stands out for its enhanced resolution, shorter analysis times, and reduced solvent consumption compared to conventional High-Performance Liquid Chromatography (HPLC). mdpi.com This technique is frequently coupled with detectors like photodiode array (PDA) and mass spectrometry (MS) for comprehensive profiling of anthocyanins. mdpi.comcreative-proteomics.com

In the analysis of various plant extracts, UHPLC has been instrumental in separating this compound from other anthocyanins like cyanidin-3-glucoside, delphinidin-3-glucoside, and petunidin-3-glucoside. nih.govresearchgate.net For instance, a validated UHPLC-PDA method was developed for the quantification of major anthocyanins, including this compound, in Euterpe oleracea (açaí) fruits, achieving a total run time of only 17 minutes. researchgate.net The method demonstrated good sensitivity, with limits of detection and quantification suitable for the analysis of complex fruit matrices. thermofisher.com The use of a C18 column is common, often with a gradient elution system involving an acidified aqueous mobile phase and an organic solvent like acetonitrile or methanol. nih.govresearchgate.net

Table 1: Examples of UHPLC Applications in this compound Analysis

| Plant Source | Detected Anthocyanins Including this compound | Reference |

| Blueberry Extract | Delphinidin (B77816) 3-O-galactoside, delphinidin 3-O-glucoside, cyanidin (B77932) 3-O-galactoside, delphinidin 3-O-arabinoside, cyanidin 3-O-glucoside, petunidin (B3231668) 3-O-galactoside, cyanidin 3-O-arabinoside, petunidin 3-O-glucoside, peonidin (B1209262) 3-O-galactoside, petunidin 3-O-arabinoside, peonidin 3-O-glucoside, malvidin (B83408) 3-O-galactoside, malvidin 3-O-glucoside, malvidin 3-O-arabinoside | researchgate.net |

| Hawthorn Peel | Cyanidin-3-O-galactoside, cyanidin-3-O-arabinoside, pelargonidin-3-O-galactoside, pelargonidin-3-O-glucoside, pelargonidin-3-O-arabinoside, peonidin-3-O-galactoside, peonidin-3-O-arabinoside | mdpi.com |

| Hybrid Muscadine Grape | Delphinidin 3,5-diglucoside, cyanidin 3,5-diglucoside, petunidin 3,5-diglucoside, malvidin 3,5-diglucoside, peonidin 3,5-glucoside, peonidin 3-glucoside, delphinidin 3-glucoside like, pelargonidin (B1210327) 3-glucoside-like | mdpi.com |

Gas Chromatography (GC) (if applicable for derivatives)

While Gas Chromatography (GC) is not typically used for the direct analysis of intact, non-volatile, and thermally labile compounds like this compound, it can be applied to the analysis of its derivatives. sigmaaldrich.com Through derivatization, the polarity of the anthocyanin can be reduced, and its volatility increased, making it amenable to GC analysis. However, this approach is less common in routine anthocyanin analysis compared to liquid chromatography techniques.

GC coupled with mass spectrometry (GC-MS) has been used for the structural characterization of anthocyanins after purification. In one study, after isolation and purification, anthocyanins from Ficus racemosa fruits were analyzed by GC-MS. The spectral data, including the mass-to-charge ratio (m/z) of parent and daughter fragment ions, were used to identify this compound and pelargonidin-3-glucoside. hakon-art.com

Thin-Layer Chromatography (TLC) in Screening Research

Thin-Layer Chromatography (TLC) is a valuable and cost-effective tool for the qualitative screening of this compound in plant extracts. seaninstitute.or.id It allows for the rapid, parallel analysis of multiple samples and can provide preliminary identification based on the retention factor (Rf) value and color of the spots. seaninstitute.or.idnih.gov

Cellulose or silica (B1680970) gel plates are commonly used as the stationary phase, with various mobile phase systems tailored for anthocyanin separation. seaninstitute.or.idworldresearchersassociations.com A common mobile phase for anthocyanin analysis on TLC is a mixture of butanol, acetic acid, and water (BAW). hakon-art.com For instance, in the analysis of Ficus racemosa fruit extracts, the Rf value of a band corresponding to this compound was determined to be 0.38 using a BAW solvent system. hakon-art.com In another study, a TLC method was developed for the authentication of Hibiscus sabdariffa (roselle) calyces, using cyanidin-3-O-glucoside as a reference. jppres.com High-Performance Thin-Layer Chromatography (HPTLC) offers improved separation efficiency and quantification capabilities compared to classical TLC and has been shown to be a rapid method for analyzing major anthocyanins in berry extracts. thermofisher.com

Table 2: TLC Systems for Anthocyanin Analysis

High-Performance Countercurrent Chromatography (HPCCC)

High-Performance Countercurrent Chromatography (HPCCC) is a preparative liquid-liquid partition chromatography technique that operates without a solid support matrix, thereby avoiding irreversible adsorption of target compounds. koreascience.krnih.govresearchgate.net This makes it particularly suitable for the isolation and purification of anthocyanins from complex crude extracts. koreascience.krnih.govresearchgate.netkoreascience.kr

A notable application of HPCCC is the rapid and efficient isolation of this compound and cyanidin-3-glucoside from black rice extract. koreascience.krresearchgate.net In one study, a two-phase solvent system composed of tert-butyl methyl ether/n-butanol/acetonitrile/0.01% trifluoroacetic acid was used to enrich the anthocyanin extract, which was then further purified. koreascience.krresearchgate.net This technique has proven to be more rapid and efficient than traditional multi-step column chromatography for separating anthocyanins. koreascience.krresearchgate.net HPCCC has also been successfully applied to isolate anthocyanins from other sources like mulberry fruit. koreascience.kr

Reversed-Phase Medium Pressure Liquid Chromatography (RP-MPLC)

Reversed-Phase Medium Pressure Liquid Chromatography (RP-MPLC) is often used as a subsequent purification step after an initial fractionation by techniques like HPCCC. koreascience.krresearchgate.net This combination of methods allows for the efficient isolation of individual anthocyanins, including this compound, with high purity.

In a study on black rice extract, an enriched anthocyanin fraction obtained from HPCCC was subjected to RP-MPLC to yield pure cyanidin-3-glucoside and this compound. koreascience.krresearchgate.net The mobile phase for RP-MPLC was a mixture of methanol and water acidified with trifluoroacetic acid. koreascience.kr This coupled approach demonstrates a powerful strategy for obtaining high-purity this compound for use as an analytical standard or for further biological studies. koreascience.krresearchgate.net

Table 3: Combined HPCCC and RP-MPLC for this compound Isolation from Black Rice

| Step | Technique | Solvent/Mobile Phase System | Result | Reference |

| 1 | HPCCC | tert-butyl methyl ether/n-butanol/acetonitrile/0.01% trifluoroacetic acid (1:3:1:5, v/v) | Enriched anthocyanin extract (37.4 mg from 500 mg crude extract) | koreascience.krresearchgate.net |

| 2 | RP-MPLC | Methanol-water (30:70, v/v) acidified with 0.1% TFA | Isolated this compound (8.7 mg) with 96.3% purity | koreascience.krresearchgate.net |

Spectroscopic and Spectrometric Characterization in Research

Following chromatographic separation, spectroscopic and spectrometric techniques are indispensable for the structural elucidation and quantification of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the characterization and quantification of anthocyanins. creative-proteomics.comnih.govresearchgate.net Anthocyanins exhibit characteristic absorption maxima in both the UV (around 280 nm) and visible (around 520 nm) regions of the electromagnetic spectrum. worldresearchersassociations.comnih.gov The visible maximum absorption (λmax) is responsible for their vibrant colors and is influenced by the structure of the anthocyanidin core and the pH of the solution.

The purity of an isolated this compound sample can be preliminarily assessed by its UV-Vis spectrum. The ratio of the absorbance in the 400–440 nm range to the absorbance maximum in the visible range can indicate the 3-glycoside structure of anthocyanins. srce.hr For quantification, the pH-differential method is a widely used spectrophotometric assay. worldresearchersassociations.comchemsociety.org.ng This method relies on the reversible structural transformation of anthocyanins with a change in pH, which leads to a significant difference in absorbance at a specific wavelength (typically around 520 nm) and at 700 nm to correct for haze. The total anthocyanin content is then calculated and can be expressed as this compound equivalents using its specific molar extinction coefficient and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. researchgate.netsci-hub.se By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals of the molecule. researchgate.net

For this compound, ¹H NMR spectra reveal characteristic signals for the aromatic protons of the aglycone and the protons of the glucose moiety. researchgate.netuib.no For instance, a three-proton singlet is typically observed for the methoxy (B1213986) group (OCH₃) at the C3' position of the B-ring, a key feature distinguishing peonidin from other anthocyanidins. researchgate.net 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between protons and carbons, confirming the substitution pattern of the aglycone, and determining the attachment point and configuration of the glucose unit at the C3 position. researchgate.netuib.no The large coupling constant of the anomeric proton of the glucose unit helps to confirm its β-configuration. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Values for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | - | 164.1 |

| 3 | - | 147.5 |

| 4 | 8.82 (s) | 135.2 |

| 5 | - | 159.1 |

| 6 | 6.58 (d) | 94.9 |

| 7 | - | 157.4 |

| 8 | 6.80 (d) | 103.2 |

| 1' | - | 120.0 |

| 2' | 7.70 (s) | 113.0 |

| 3' | - | 145.5 |

| 4' | - | 144.7 |

| 5' | - | 112.7 |

| 6' | 7.70 (s) | 120.0 |

| 3-OCH₃ | 3.95 (s) | 57.2 |

| 1'' | 5.42 (d) | 106.1 |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. Data is compiled from representative literature values. rsc.orgdoi.org

Mass Spectrometry (MS) for Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used for the identification of this compound by determining its mass-to-charge ratio (m/z). scielo.org.mxmtoz-biolabs.com Soft ionization techniques, such as electrospray ionization (ESI), are commonly used as they cause minimal fragmentation, allowing for the detection of the intact molecular ion. scielo.org.mxnih.gov

The fragmentation pattern of this compound, typically studied using tandem mass spectrometry (MS/MS), provides crucial structural information. mdpi.comresearchgate.net The primary fragmentation event involves the cleavage of the glycosidic bond, resulting in a product ion corresponding to the peonidin aglycone (m/z 301) and a neutral loss of the glucose moiety (162 Da). nih.govmdpi.comresearchgate.net This characteristic fragmentation is a key diagnostic feature for identifying 3-O-glycosylated anthocyanins. scielo.org.mx Further fragmentation of the peonidin aglycone can also occur, providing additional structural confirmation. mdpi.comresearchgate.net

The coupling of liquid chromatography (LC) with tandem mass spectrometry (MS/MS) is the most widely used technique for the analysis of this compound in complex samples. mdpi.commtoz-biolabs.comagriculturejournals.cz LC separates the components of a mixture, and the subsequent MS/MS analysis provides both identification and quantification. mdpi.com High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems, typically with a reversed-phase C18 column, are used for the separation. mdpi.comfcrisk.ru

In LC-MS/MS analysis, this compound is identified based on its retention time and its specific mass transitions in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. nih.gov For quantification, the transition from the precursor ion (the molecular ion of this compound, [M]⁺ at m/z 463) to the product ion (the peonidin aglycone, [M-162]⁺ at m/z 301) is typically monitored. nih.govresearchgate.net This highly selective and sensitive method allows for the accurate quantification of this compound even at low concentrations in complex matrices like food extracts and biological fluids. agriculturejournals.czuea.ac.uk

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Chromatography | UHPLC or HPLC with C18 column |

| Mobile Phase | Gradient of acidified water and acetonitrile/methanol |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 463 ([M]⁺) |

| Product Ion (m/z) | 301 ([M-Glc]⁺) |

| Detection Mode | MRM/SRM |

Note: Parameters are illustrative and can be optimized for specific instruments and applications. nih.govmdpi.commdpi.com

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a rapid and effective technique for the qualitative screening of this compound in samples like fruit extracts and wine. scielo.org.mxugd.edu.mk A major advantage of MALDI-TOF MS is its speed, with analysis times of only a few minutes per sample. scielo.org.mxnih.gov In this method, the sample is co-crystallized with a matrix (e.g., α-cyano-4-hydroxycinnamic acid), which absorbs the laser energy and facilitates the ionization of the analyte with minimal fragmentation. scielo.org.mxresearchgate.net